molecular formula C10H6BrFO2S B11837804 Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B11837804
M. Wt: 289.12 g/mol
InChI Key: DNVXQMFBXUOGCR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity and biological activity. Its synthesis typically involves halogenation and esterification steps, leveraging methodologies such as Suzuki-Miyaura cross-coupling for further functionalization .

Properties

IUPAC Name

methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXQMFBXUOGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthesis techniques and equipment to maintain consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate serves as a critical intermediate in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The presence of bromine and fluorine substituents is known to influence the pharmacokinetics and pharmacodynamics of drugs, potentially increasing their efficacy and selectivity .

Anticancer Research

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that halogenated benzo[b]thiophenes can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with biological targets are under investigation to elucidate its mechanism of action .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against a range of bacterial and fungal pathogens. The effectiveness is often attributed to the electron-withdrawing nature of halogen substituents, which enhances the compound's ability to disrupt microbial cell functions .

Material Science

This compound also finds applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications where stable and efficient charge transport is required .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines using the sulforhodamine B assay. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The tube dilution method was used to determine minimum inhibitory concentrations (MIC), revealing effective concentrations comparable to established antibiotics .

Data Summary Table

ApplicationMethodologyFindings
Anticancer ActivitySulforhodamine B assaySignificant cytotoxicity against lung cancer cells
Antimicrobial TestingTube dilution methodEffective against various microbial strains
Material ScienceOrganic semiconductor developmentSuitable for OLED applications

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns and key properties of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate with analogs:

Compound Name CAS Number Substituents (Positions) Similarity Score* Key Applications/Reactivity
This compound Not provided Br (4), F (6), COOMe (2) Reference Cross-coupling reactions, drug intermediates
Methyl 4-bromobenzo[b]thiophene-2-carboxylate 360575-29-7 Br (4), COOMe (2) 0.84 Suzuki-Miyaura coupling
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 Cl (6), COOMe (2) 0.70 Agrochemical intermediates
Methyl benzo[b]thiophene-2-carboxylate 22913-24-2 COOMe (2) 0.73 Base structure for derivatization
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 144899-95-6 NH₂ (3), F (4), COOMe (2) N/A Fluorescent probes

*Similarity scores based on structural and functional group resemblance ().

Key Observations:
  • Electron-Withdrawing Effects: Bromine (Br) and fluorine (F) at positions 4 and 6 enhance the electron-deficient nature of the aromatic system, making the compound more reactive in cross-coupling reactions compared to non-halogenated analogs like methyl benzo[b]thiophene-2-carboxylate .
  • Steric Considerations: The 4-bromo-6-fluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., methyl or amino), facilitating regioselective reactions.
  • Biological Activity : Fluorine’s electronegativity improves metabolic stability and binding affinity in drug candidates, as seen in plant growth regulators like methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .
Halogenation Strategies
  • Target Compound : Bromination and fluorination likely require sequential electrophilic substitution or directed ortho-metalation, given the challenge of introducing halogens at adjacent positions on the aromatic ring.
  • Analog Synthesis : Methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) is synthesized via direct bromination, while methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9) employs chlorination agents like SOCl₂ .
Cross-Coupling Reactivity
  • The bromine atom in the target compound enables Suzuki-Miyaura reactions with boronic acids, a feature shared with methyl 4-bromobenzo[b]thiophene-2-carboxylate .
  • Fluorine’s presence may slightly deactivate the ring compared to chlorine, affecting reaction rates in nucleophilic aromatic substitution .

Physicochemical Properties

  • Solubility : The methyl ester group enhances solubility in organic solvents, while halogen substituents reduce aqueous solubility.
  • Stability : Fluorine’s strong C-F bond increases thermal and oxidative stability compared to chlorine-substituted analogs .

Biological Activity

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈BrFNO₂S
  • Molecular Weight : Approximately 289.12 g/mol
  • Structural Features : The compound contains a benzo[b]thiophene core with bromine and fluorine substituents, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can influence the compound's binding affinity and selectivity:

  • Halogen Bonding : Bromine can enhance hydrophobic interactions, while fluorine can improve metabolic stability and lipophilicity.
  • Hydrogen Bonding : The carboxylate group may participate in hydrogen bonding, stabilizing interactions with target proteins .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth:

  • Cell Growth Inhibition : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against certain cancer cell lines .

Anti-inflammatory Effects

Thiophene derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionTargeting specific enzymes

Case Study: Anticancer Screening

A recent study screened several thiophene derivatives for their anticancer activity. This compound was included in this screening, showing significant inhibition against KARPAS422 cell growth with an IC50 value comparable to established anticancer agents .

Comparative Analysis

The compound's biological activity has been compared with other thiophene-based drugs. Notably, compounds with similar halogenation patterns tend to exhibit enhanced pharmacokinetic profiles, suggesting that this compound may possess superior bioavailability and efficacy compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of substituted benzaldehydes with ethyl thioglycolate. For halogenated derivatives like this compound, 4-bromo-6-fluoro-2-chlorobenzaldehyde may react with methyl thioglycolate in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃). Microwave-assisted synthesis can enhance efficiency by reducing reaction time and avoiding metal catalysts .
  • Key Variables : Solvent polarity, base strength, and temperature critically affect regioselectivity and yield. For example, DMF at 60°C with K₂CO₃ yields 70–85% for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for distinct shifts from the benzo[b]thiophene core (e.g., thiophene protons at δ 7.2–7.8 ppm) and substituents (e.g., Br and F cause deshielding). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., m/z ≈ 289 for C₁₀H₇BrFO₂S) and fragmentation patterns indicative of Br/F loss .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing Br (para) and F (meta) groups activate the thiophene ring for electrophilic attacks but direct nucleophilic substitutions to specific positions. For example, Br at C4 enhances reactivity at C5 via resonance effects, while F at C6 stabilizes intermediates through inductive effects. Use Suzuki-Miyaura coupling or SNAr reactions to functionalize the bromine site selectively .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX programs address them?

  • Methodology : Small-molecule crystallography using SHELXL/SHELXT is ideal for refining high-resolution data. Challenges include handling twinned crystals or disordered halogen atoms. SHELXL’s robust least-squares refinement and TWIN/BASF commands can model twinning, while PART instructions resolve disorder. For example, a recent study resolved Br/F positional disorder with R-factor convergence < 0.05 .

Q. How can computational modeling predict the compound’s electronic properties and guide drug-discovery applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). The electron-deficient thiophene core (HOMO ≈ -6.2 eV) suggests potential as a kinase inhibitor scaffold. Molecular docking (AutoDock Vina) into protein targets (e.g., EGFR) can validate binding modes .

Q. What strategies improve regioselectivity in cross-coupling reactions involving the bromine substituent?

  • Methodology : Palladium-catalyzed couplings (e.g., Suzuki with aryl boronic acids) require careful ligand selection. Bulky ligands (e.g., SPhos) suppress homocoupling and enhance para-selectivity. A recent study achieved 92% yield for a biaryl derivative using Pd(OAc)₂/SPhos in toluene/water .

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